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Compound of Interest

2-Methyl-8-
Compound Name:
quinolinecarboxaldehyde

Cat. No.: B8589487

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 2-Methyl-8-
quinolinecarboxaldehyde and its positional isomers. Due to the limited availability of direct
experimental data for all isomers, this comparison has been compiled using data from closely
related structural analogs. The information presented herein is intended to serve as a reference
for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery,
offering insights into the expected spectroscopic characteristics of these compounds.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of
applications in medicinal chemistry and materials science. The subtle placement of functional
groups on the quinoline scaffold can dramatically influence their physicochemical and biological
properties. This guide focuses on the spectroscopic differentiation of 2-Methyl-8-
quinolinecarboxaldehyde and its isomers, which is crucial for their unambiguous identification
and characterization in various research and development settings.

Spectroscopic Data Comparison
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The following tables summarize the key spectroscopic data for 2-Methyl-8-
quinolinecarboxaldehyde and a representative positional isomer, 2-Methyl-4-
quinolinecarboxaldehyde. The data for 2-Methyl-8-quinolinecarboxaldehyde is inferred from
the analysis of 2-Methyl-8-quinolinol and 8-hydroxy-2-methylquinoline-5-carbaldehyde. The
data for the 4-carboxaldehyde isomer is based on published information for 2-methyl-4-
styrylquinolines and quinoline-4-carbaldehyde.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Compound Chemical Shift (8, ppm) and Multiplicity

Aldehyde proton (CHO): ~10.0 (s) Aromatic
2-Methyl-8-quinolinecarboxaldehyde protons: 7.0 - 8.5 (m) Methyl protons (CH3):
~2.7 (s)

Aldehyde proton (CHO): ~10.5 (s)[1] Aromatic
2-Methyl-4-quinolinecarboxaldehyde protons: 7.5 - 9.2 (m)[1] Methyl protons (CH3):
~2.8(s)

Table 2: 13C NMR Spectroscopic Data (Predicted)

Compound Chemical Shift (6, ppm)

Carbonyl carbon (C=0): ~190 Aromatic carbons:

2-Methyl-8-quinolinecarboxaldehyde
120 - 160 Methyl carbon (CH3): ~25

Carbonyl carbon (C=0): ~193[1] Aromatic

2-Methyl-4-quinolinecarboxaldehyde
carbons: 124 - 151[1] Methyl carbon (CH3): ~20

Table 3: Infrared (IR) Spectroscopic Data
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Compound

Characteristic Absorption Bands (cm-1)

2-Methyl-8-quinolinecarboxaldehyde (analog)

C=0 stretch: ~1680 C-H (aldehyde): ~2850,
~2750 Aromatic C=C stretch: 1600-1450 C-H
stretch (methyl): ~2950

2-Methyl-4-styrylquinolines (analog)

C=C stretch (styryl): ~1625 Aromatic C=C
stretch: ~1590, ~1500 C-H out-of-plane bend:
~960 (trans-alkene)[2]

Quinoline-3-carbaldehyde

Gas Phase IR data available[3]

2-Methyl-8-quinolinol

FT-IR and FT-Raman spectra have been

recorded in the solid phase[4][5]

Table 4: Mass Spectrometry (MS) Data

Key Fragmentation Peaks

Compound Molecular lon (m/z)
(m/z)

2-Methyl-8-

o 171 170 (M-H), 143 (M-CO), 115
quinolinecarboxaldehyde
2-Methyl-4-
quinolinecarboxaldehyde 171 170 (M-H), 143 (M-CO), 115
(analog)

2-Methyl-8-quinolinol (analog) 159[6][7]

158, 130, 103

2-Methyl-8-aminoquinoline
158[8]
(analog)

157, 143, 116[8]

Quinoline, 2-methyl- 143[9]

142, 115[9]

Disclaimer: The spectroscopic data presented in these tables for 2-Methyl-8-

quinolinecarboxaldehyde and 2-Methyl-4-quinolinecarboxaldehyde are predicted based on

the analysis of structurally similar compounds. Direct experimental data for these specific

isomers is limited in the cited literature. Researchers should verify these predictions with

experimental data whenever possible.
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. For specific instrument parameters and sample preparation details, refer to the
methodologies described in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable
deuterated solvent (e.g., CDCI3, DMSO-d6).

o Data Acquisition: Record 1H and 13C NMR spectra on a spectrometer operating at a
standard frequency (e.g., 400 or 500 MHz for 1H).

o Data Processing: Process the raw data using appropriate software to obtain the final
spectrum. Chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for
liquids), or in a suitable solvent for solution-state analysis.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over a typical range of 4000-400 cm-1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the different
functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

 lonization: lonize the sample using an appropriate technique, such as electron ionization (El)
or electrospray ionization (ESI).
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer.

e Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the
compound and identify characteristic fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Dissolve the compound in a UV-transparent solvent (e.g., methanol,
ethanol, or acetonitrile) to a known concentration.

o Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically
200-800 nm) using a UV-Vis spectrophotometer.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) and determine the
molar absorptivity (€). The UV spectra of 8-hydroxyquinoline and its metal complexes have
been recorded in methanol and chloroform[10].

Visualization of Concepts

Logical Workflow for Spectroscopic Isomer Differentiation
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Workflow for Spectroscopic Isomer Differentiation
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Caption: A flowchart illustrating the general workflow for differentiating chemical isomers using
various spectroscopic techniques.
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Relationship between 2-Methyl-8-quinolinecarboxaldehyde and its Analogs

Caption: A diagram showing the structural relationships between the target molecule and the
analogs used for spectroscopic comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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